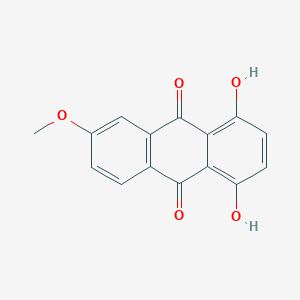
1,4-Dihydroxy-6-methoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dihydroxy-6-methoxy-9,10-anthraquinone , is a naturally occurring anthraquinone derivative. Its chemical formula is C₁₅H₁₀O₅ , and its molecular weight is approximately 270.24 g/mol. This compound features a fused anthracene ring system with hydroxyl and methoxy substituents at specific positions .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 1,4-dihydroxy-6-methoxyanthracene-9,10-dione. One common method involves the oxidation of 1,4,6-trihydroxyanthraquinone using reagents like iodine or nitric acid. The reaction proceeds as follows:
1,4,6-trihydroxyanthraquinoneoxidationthis compound
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient oxidation processes to yield the desired anthraquinone.
Chemical Reactions Analysis
1,4-Dihydroxy-6-methoxyanthracene-9,10-dione undergoes various chemical reactions:
Oxidation: It can be further oxidized to form other anthraquinones.
Reduction: Reduction reactions yield dihydroxyanthracenes.
Substitution: Substituents can be introduced at different positions on the anthracene ring.
Common reagents include iodine, nitric acid, and reducing agents. The major products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in diverse fields:
Chemistry: Used as a precursor for synthesizing other anthraquinones.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its role in cancer therapy and as an anti-inflammatory agent.
Industry: Employed in dye synthesis and as a colorant.
Mechanism of Action
The exact mechanism by which 1,4-dihydroxy-6-methoxyanthracene-9,10-dione exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Comparison with Similar Compounds
1,4-Dihydroxy-6-methoxyanthracene-9,10-dione stands out due to its unique combination of hydroxyl and methoxy groups. Similar compounds include other anthraquinones like 5,8-dihydroxy-1,4-naphthoquinone .
Properties
CAS No. |
72473-66-6 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1,4-dihydroxy-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-7-2-3-8-9(6-7)15(19)13-11(17)5-4-10(16)12(13)14(8)18/h2-6,16-17H,1H3 |
InChI Key |
ASDLWPFNKGHQKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



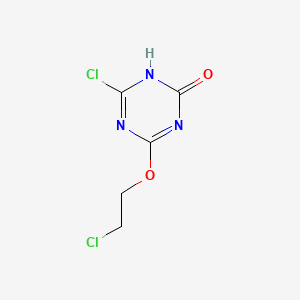
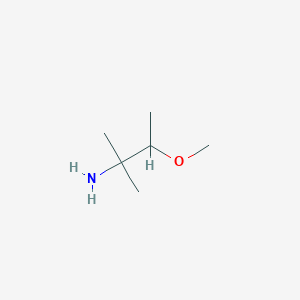
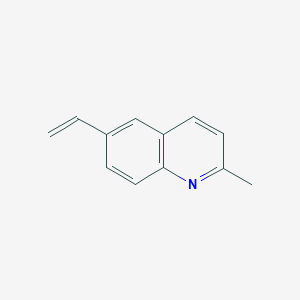

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
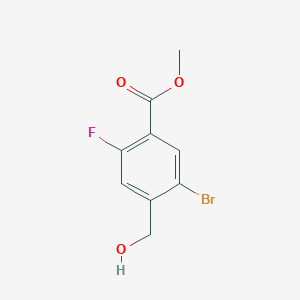
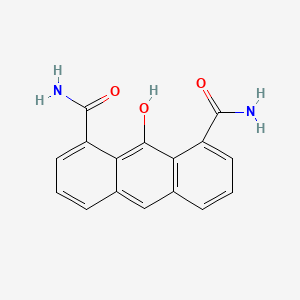

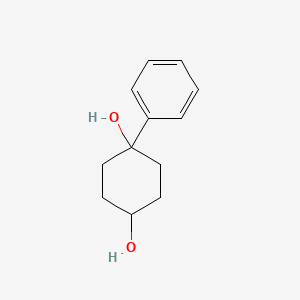

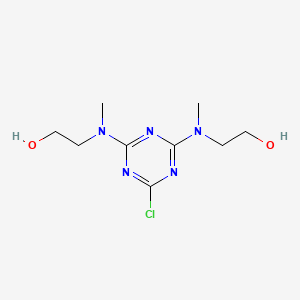
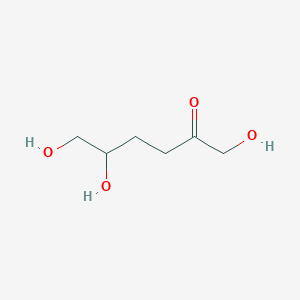
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
